1-Bromo-2-chlorobenzene
Overview
Description
1-Bromo-2-chlorobenzene is an organic compound with the molecular formula C6H4BrCl . It is a derivative of benzene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom. This compound is part of the broader class of bromochlorobenzenes, which are mixed aryl halides containing both bromine and chlorine substituents on a benzene ring .
Mechanism of Action
Target of Action
1-Bromo-2-chlorobenzene, also known as o-Bromochlorobenzene , is an aryl halide, a class of compounds that primarily target the respiratory system . Aryl halides are known to interact with various enzymes and receptors within the body, leading to a range of physiological effects.
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution . In this process, the bromine and chlorine substituents on the benzene ring can participate in reactions with nucleophiles, leading to various chemical transformations. The reaction proceeds through a similar electrophilic aromatic substitution mechanism, resulting in the formation of this compound .
Biochemical Pathways
It’s known that aryl halides like this compound can undergo reactions at the benzylic position . These reactions can lead to the formation of various metabolites, potentially affecting multiple biochemical pathways.
Result of Action
Given its primary target is the respiratory system , it may cause respiratory irritation or other respiratory effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, exposure to light and heat can potentially degrade the compound, reducing its efficacy . Additionally, the presence of strong oxidizing agents can lead to hazardous reactions . Therefore, it’s crucial to store and handle this compound properly to maintain its stability and effectiveness.
Biochemical Analysis
Biochemical Properties
1-Bromo-2-chlorobenzene plays a role in biochemical reactions primarily as a reagent or intermediate. It interacts with various enzymes and proteins, often through halogen bonding or hydrophobic interactions. For example, it can act as a substrate for cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics. These interactions can lead to the formation of reactive intermediates that may further react with other biomolecules .
Cellular Effects
The effects of this compound on cells can vary depending on the cell type and concentration. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair . Additionally, it may disrupt cellular membranes and affect membrane-bound proteins, altering cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to the accumulation of substrates and disruption of metabolic pathways. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under certain conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative toxic effects, including cellular damage and impaired function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, but at higher doses, it can cause significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as neurotoxicity. Threshold effects have been observed, where a certain dose level must be reached before toxic effects become apparent .
Metabolic Pathways
This compound is metabolized in the body through various pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with glutathione and other cellular nucleophiles, leading to detoxification or potential toxic effects. The compound can also undergo phase II metabolism, where it is conjugated with glucuronic acid or sulfate, facilitating its excretion .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, which can lead to localized toxic effects .
Subcellular Localization
This compound can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and cell membranes. Its activity and function can be influenced by its localization, as it may interact with specific proteins and enzymes within these compartments. Post-translational modifications and targeting signals can also play a role in directing this compound to specific cellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chlorobenzene can be synthesized from 2-chloroaniline through a diazotization reaction followed by a Sandmeyer reaction . The diazotization reaction involves converting the amine group of 2-chloroaniline to a diazonium salt, which is then treated with copper(I) bromide to replace the diazonium group with a bromine atom.
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a common method.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in the formation of benzene or partially reduced intermediates .
Scientific Research Applications
1-Bromo-2-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly as a precursor for drugs targeting the central nervous system.
Industry: It finds applications in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
- 1-Bromo-3-chlorobenzene
- 1-Bromo-4-chlorobenzene
- 2-Bromo-1-chlorobenzene
Comparison: 1-Bromo-2-chlorobenzene is unique due to the specific positions of the bromine and chlorine atoms on the benzene ring. This positional arrangement influences its reactivity and the types of reactions it undergoes. Compared to its isomers, this compound may exhibit different physical properties such as boiling and melting points, as well as distinct chemical behavior in substitution and other reactions .
Properties
IUPAC Name |
1-bromo-2-chlorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBELEDRHMPMKHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870758 | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694-80-4, 28906-38-9 | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=694-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Bromochlorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromochlorobenzene (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028906389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromo-2-chlorobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59694 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-bromo-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Bromochlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.807 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-bromochlorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-BROMOCHLOROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEC7Z3YX6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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